Aqueous Solubility Advantage vs. All-Carbon Spiro[5.5]undecane: >230,000-Fold Difference
The computed aqueous solubility of 9-Oxa-1-azaspiro[5.5]undecane (120 g/L at 25 °C, ACD/Labs calculation) exceeds that of the all-hydrocarbon spiro[5.5]undecane by over five orders of magnitude (estimated 0.5187 mg/L, WSKOW v1.41 model) . This dramatic difference arises from the introduction of two heteroatoms (N + O) that function as hydrogen bond acceptors and, in the case of the secondary amine, a hydrogen bond donor, enabling extensive solvation by water that is completely absent in the unsubstituted carbocyclic spiro framework [1].
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | 120 g/L at 25 °C (ACD/Labs calculated) |
| Comparator Or Baseline | Spiro[5.5]undecane (CAS 180-43-8): 0.5187 mg/L at 25 °C (WSKOW v1.41 estimated) |
| Quantified Difference | ~231,400-fold higher solubility |
| Conditions | Both values are computed estimates at 25 °C; target compound calculated via ACD/Labs Software V11.02; comparator estimated via WSKOW v1.41 from log Kow of 5.41 |
Why This Matters
This solubility differential determines whether the scaffold can be formulated and screened in aqueous biochemical assay buffers at pharmacologically relevant concentrations (typically 1–100 µM) without organic co-solvent interference.
- [1] PubChem CID 56932102. Computed descriptors: H-Bond Donor Count = 1, H-Bond Acceptor Count = 2, XLogP3-AA = 0.9, Topological Polar Surface Area = 21.3 Ų. View Source
